molecular formula C24H16N2O3 B12539178 4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate CAS No. 656233-72-6

4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate

Katalognummer: B12539178
CAS-Nummer: 656233-72-6
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: MKBURCMINCMJBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a benzoate ester group attached to a methoxyisoquinoline moiety, which is further substituted with a cyanophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the isoquinoline core using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Cyanophenyl Group: The cyanophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of cyanophenyl is coupled with a halogenated isoquinoline derivative in the presence of a palladium catalyst.

    Formation of the Benzoate Ester: The final step involves the esterification of the methoxyisoquinoline derivative with benzoic acid or its derivatives using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Amino or thio-substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3-Cyanophenyl)-1-methoxyisoquinoline: Lacks the benzoate ester group but shares the isoquinoline and cyanophenyl moieties.

    4-(3-Cyanophenyl)-1-methoxyquinoline: Similar structure but with a quinoline core instead of isoquinoline.

    4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl acetate: Similar structure but with an acetate ester group instead of benzoate.

Uniqueness

4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate is unique due to the presence of the benzoate ester group, which can influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

656233-72-6

Molekularformel

C24H16N2O3

Molekulargewicht

380.4 g/mol

IUPAC-Name

[4-(3-cyanophenyl)-1-methoxyisoquinolin-5-yl] benzoate

InChI

InChI=1S/C24H16N2O3/c1-28-23-19-11-6-12-21(29-24(27)17-8-3-2-4-9-17)22(19)20(15-26-23)18-10-5-7-16(13-18)14-25/h2-13,15H,1H3

InChI-Schlüssel

MKBURCMINCMJBW-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C2=C1C=CC=C2OC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.